molecular formula C9H6F4O3 B143430 3,4-Bis(difluoromethoxy)benzaldehyde CAS No. 127842-54-0

3,4-Bis(difluoromethoxy)benzaldehyde

Cat. No.: B143430
CAS No.: 127842-54-0
M. Wt: 238.14 g/mol
InChI Key: IPHURZAZBKLMQJ-UHFFFAOYSA-N
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Description

3,4-Bis(difluoromethoxy)benzaldehyde (3,4-BDMBA) is an aromatic aldehyde that is widely used in organic synthesis. It has been utilized in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and food additives. 3,4-BDMBA has also been studied for its potential applications in the fields of biochemistry and medicine.

Scientific Research Applications

Template Effect in Synthesis

A study by Fedorova et al. (2000) explored the use of derivatives similar to 3,4-Bis(difluoromethoxy)benzaldehyde in synthesizing formyl derivatives of benzothiacrown compounds. They observed that the best results were obtained when the radius of the hydrated metal cation matched the crown ether cavity, highlighting a specific template effect of the cation, especially with Cs+. This indicates the potential of this compound derivatives in tailored synthesis processes (Fedorova et al., 2000).

Synthesis of Impurities in Pharmaceutical Compounds

In pharmaceutical research, Zhang et al. (2014) described a method to synthesize an impurity found in crude Roflumilast using a compound structurally similar to this compound. Their approach involved multiple steps like alkylation and oxidation, indicating the compound's utility in studying and controlling pharmaceutical impurities (Zhang et al., 2014).

Catalysis in Alcohol Oxidation

Shi and Wei (2005) investigated bis-quaternary phosphonium salts of peroxotungstate and peroxomolybdate for their catalytic properties in the oxidation of alcohols like benzyl alcohol to benzaldehyde. This research implies the possible use of this compound in similar catalytic processes (Shi & Wei, 2005).

Electrophilic Oligomerization

Percec et al. (1991) studied the electrophilic oligomerization of derivatives similar to this compound. They focused on determining conditions selective for the formation of specific oligomers, which is vital in understanding the compound's behavior in complex chemical processes (Percec et al., 1991).

Synthesis of Electrically Conductive Polymers

Hafeez et al. (2019) synthesized bis-aldehyde monomers by etherification of compounds structurally similar to this compound. They then polymerized these monomers to create electrically conductive poly(azomethine)s, suggesting a potential application of this compound in the development of conductive materials (Hafeez et al., 2019).

Safety and Hazards

The safety information available indicates that 3,4-Bis(difluoromethoxy)benzaldehyde may cause eye irritation and may be harmful if swallowed or inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary targets of 3,4-Bis(difluoromethoxy)benzaldehyde are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . As research progresses, it is expected that the impact of this compound on various biochemical pathways will be discovered.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, it is expected that the specific effects of this compound at the molecular and cellular level will be elucidated.

Properties

IUPAC Name

3,4-bis(difluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-8(11)15-6-2-1-5(4-14)3-7(6)16-9(12)13/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHURZAZBKLMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561105
Record name 3,4-Bis(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127842-54-0
Record name 3,4-Bis(difluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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